molecular formula C15H13NO2S2 B14306669 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol CAS No. 111509-53-6

1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol

Cat. No.: B14306669
CAS No.: 111509-53-6
M. Wt: 303.4 g/mol
InChI Key: CGLPYJRBQSTERP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol is an organic compound that features both an indole and a sulfonyl group. The indole structure is a common motif in many natural products and pharmaceuticals, while the sulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol typically involves the sulfonylation of an indole derivative. One common method is the reaction of 1H-indole-4-thiol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major product is typically a sulfonic acid derivative.

    Reduction: The major product is a sulfide.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive sulfonyl group.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The indole moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzene-1-sulfonyl chloride: This compound is similar in structure but lacks the indole moiety.

    1H-Indole-4-thiol: This compound contains the indole and thiol groups but lacks the sulfonyl group.

Uniqueness

1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol is unique due to the combination of the indole and sulfonyl groups in a single molecule. This combination imparts unique reactivity and binding properties, making it a valuable compound in various fields of research.

Properties

CAS No.

111509-53-6

Molecular Formula

C15H13NO2S2

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylindole-4-thiol

InChI

InChI=1S/C15H13NO2S2/c1-11-5-7-12(8-6-11)20(17,18)16-10-9-13-14(16)3-2-4-15(13)19/h2-10,19H,1H3

InChI Key

CGLPYJRBQSTERP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3S

Origin of Product

United States

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